molecular formula C11H13N3O B1325079 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 1017232-95-9

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B1325079
CAS No.: 1017232-95-9
M. Wt: 203.24 g/mol
InChI Key: KGQKPPASFROPOQ-UHFFFAOYSA-N
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Description

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound containing a 1,3,4-oxadiazole ring.

Biochemical Analysis

Biochemical Properties

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial cell wall components . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator of cellular proliferation and differentiation . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under certain conditions but may degrade under others . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, studies have shown that at higher doses, the compound can cause adverse effects such as liver toxicity and oxidative stress . Threshold effects have also been observed, indicating a narrow therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in this localization process . Understanding the subcellular distribution can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQKPPASFROPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640520
Record name 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017232-95-9
Record name 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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